N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide

Description

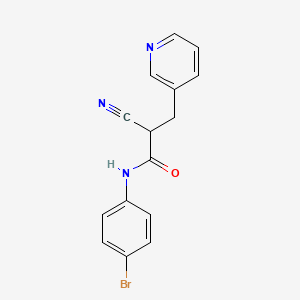

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide (CAS: 483359-41-7) is a propanamide derivative featuring a 4-bromophenyl group, a cyano (-CN) substituent at the C2 position, and a pyridin-3-yl moiety at the C3 position (Fig. 1). With a molecular weight of 330.18 g/mol and 98% purity, it is described as a research-grade compound, though its commercial availability is discontinued .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWRHBKOHFMBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide typically involves the reaction of 4-bromoacetophenone with pyridine-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism to form the corresponding chalcone intermediate, which is then subjected to a cyanoacetamide reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

N-(4-Chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide (CAS 483359-37-1)

- Structural Differences : The bromine atom in the parent compound is replaced with chlorine, reducing molecular weight to 285.73 g/mol .

- Impact on Properties : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter lipophilicity. This substitution could influence binding kinetics in targets sensitive to halogen interactions, such as protease active sites or TRPV1 channels .

- Commercial Availability : Actively supplied by BLD Pharmatech and Ambeed, indicating broader research applicability .

N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide (CAS 328288-13-7)

- Structural Differences: Features a chlorobenzyl group (instead of bromophenyl) and a 4-methoxyphenylamino substituent.

- Functional Implications : The benzyl group increases flexibility, while the methoxy group introduces hydrogen-bonding capability. Such modifications are common in TRPV1 antagonists, where methoxy groups enhance solubility and target affinity .

Pyridine-Modified Analogs

TRPV1 Antagonists (–7)

Compounds such as N-((2-(cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 45, ) share a propanamide backbone but differ in pyridine substitutions:

- Key Features : Trifluoromethyl (-CF₃) groups enhance hydrophobicity and metabolic stability. Alkoxy chains (e.g., cyclopentylmethoxy) optimize steric fit in TRPV1 channels .

SARS-CoV-2 Mpro Inhibitors ()

Pyridine-containing inhibitors like (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3) exhibit binding to viral proteases via pyridine-His163 interactions.

Functional Group Variations

Cyano vs. Sulfonamido Groups

- Sulfonamido Groups : Found in TRPV1 antagonists (e.g., methylsulfonamido in ), these groups provide dual hydrogen-bonding capacity, often critical for high-affinity receptor binding .

Biological Activity

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromophenyl group, a cyano group, and a pyridinyl group attached to a propanamide backbone, which contributes to its unique chemical properties.

Chemical Structure

The chemical structure of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide can be represented as follows:

This structure includes:

- A bromophenyl ring

- A cyano functional group

- A pyridinyl moiety

Antimicrobial Properties

Recent studies have indicated that N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide exhibits significant antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines.

Cytotoxicity Data:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 4.363 |

| HCT116 (Colon Cancer) | >50 |

The compound demonstrated potent activity against the MCF-7 cell line, indicating its potential as an anticancer agent . The mechanism of action may involve the modulation of specific molecular targets associated with cancer progression.

The biological activity of N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is hypothesized to be mediated through its interaction with various enzymes and receptors within biological systems. The compound's ability to bind to these targets can modulate their activity, leading to therapeutic effects such as:

- Inhibition of bacterial growth

- Induction of apoptosis in cancer cells

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comprehensive evaluation was conducted on the antimicrobial efficacy of several derivatives of cyano-containing compounds, including N-(4-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide. The study highlighted the structure–activity relationship (SAR), noting that the presence of the bromine atom significantly enhanced antibacterial potency .

- Anticancer Evaluation : Another research initiative focused on the anticancer potential of this compound against various human cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced cytotoxicity, suggesting avenues for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.